2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid
Description
Structure
3D Structure
Properties
CAS No. |
60510-53-4 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-9-5-4-8-12(13)15-10-14(17-20-15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI Key |
SKWKXSFFAQMIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Phenyl 1,2 Oxazol 5 Yl Benzoic Acid and Its Analogs
Established Synthetic Pathways to the 1,2-Oxazole Core
The construction of the 1,2-oxazole ring is a cornerstone of synthesizing 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid. Traditional methods often involve multi-step sequences that allow for the precise placement of the required substituents.
Multi-Step Approaches to the 1,2-Oxazole Moiety
One of the most widely employed and versatile methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction forms the five-membered heterocyclic ring in a single, concerted step. For the synthesis of 3,5-disubstituted isoxazoles, a terminal alkyne reacts with a nitrile oxide, which can be generated in situ from an aldoxime or a hydroximoyl halide.
Another established route involves the reaction of a β-diketone with hydroxylamine. This condensation reaction proceeds via the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole (B147169) ring. The regioselectivity of this reaction, which determines the final position of the substituents, can be influenced by the reaction conditions and the nature of the substituents on the β-diketone.
A multi-step synthesis of a 2-(azidomethyl)oxazole has been developed as a continuous-flow process. This method involves the thermolysis of a vinyl azide (B81097) to generate an azirine, which then reacts with bromoacetyl bromide to form the oxazole (B20620) ring. This is followed by a nucleophilic displacement with sodium azide to yield the final product.
Strategies for Benzoic Acid Moiety Incorporation
The incorporation of the benzoic acid group at the 5-position of the 1,2-oxazole ring is a critical step in the synthesis of the target molecule. One direct approach involves utilizing a terminal alkyne that already contains the benzoic acid moiety, such as 2-ethynylbenzoic acid. This substrate can then undergo a 1,3-dipolar cycloaddition with benzonitrile (B105546) oxide to directly form this compound. The regioselectivity of this cycloaddition is crucial to ensure the formation of the desired 3,5-disubstituted isomer.
Alternatively, a precursor to the benzoic acid, such as a methyl ester or a nitrile group, can be carried through the synthesis and then converted to the carboxylic acid in a later step. For instance, 2-acetylbenzoic acid can serve as a starting material to construct a β-diketone, which can then be reacted with hydroxylamine. Subsequent oxidation of the methyl group on the benzene (B151609) ring would then yield the desired benzoic acid.
Phenyl Group Introduction and Positional Isomerism
The phenyl group at the 3-position of the 1,2-oxazole ring is typically introduced from one of the starting materials. In the 1,3-dipolar cycloaddition approach, this is achieved by using benzonitrile oxide, which is generated from benzaldehyde (B42025) oxime. In the β-diketone pathway, a benzoyl group is incorporated into the diketone structure.
A key challenge in the synthesis of 3,5-disubstituted isoxazoles is controlling the positional isomerism. The 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne generally proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole. However, reactions involving unsymmetrical β-diketones can potentially yield a mixture of regioisomers. Careful control of reaction conditions and judicious choice of substrates are therefore essential to favor the formation of the desired this compound over other isomers.
Novel and Green Synthetic Approaches to Oxazole Derivatives
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.
Metal-Free Cycloaddition Reactions
While some traditional 1,3-dipolar cycloaddition reactions employ metal catalysts, there is a growing interest in developing metal-free alternatives to avoid potential contamination of the final product with residual metals. rsc.orgrsc.org These reactions often utilize organic bases or oxidants to promote the in situ generation of the nitrile oxide from the corresponding aldoxime. nih.gov The subsequent cycloaddition with the alkyne then proceeds under mild conditions, offering a cleaner route to the isoxazole core. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. organic-chemistry.org The synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition has been shown to be highly amenable to microwave conditions. nih.govresearchgate.net This technique can be particularly advantageous for the synthesis of this compound, potentially offering a more rapid and efficient route to this compound. nih.govorganic-chemistry.org
Derivatization Strategies and Analog Generation
The generation of analogs of this compound is achieved through systematic derivatization, allowing for a comprehensive exploration of its chemical space. These strategies are pivotal in fine-tuning the molecule's properties.
Modification of the Phenyl Substituent
One common approach involves the reaction of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) to form a 1,3-diketoester. acs.org This intermediate can then be reacted with phenylhydrazine (B124118) to yield a pyrazole (B372694) carboxylate, which serves as a precursor for further modifications. acs.org The substituents on the initial acetophenone determine the final substitution pattern on the phenyl ring.
Table 1: Examples of Phenyl Ring Modifications
| R Group on Phenyl Ring | Synthetic Approach | Reference |
|---|---|---|
| 4-Chloro | Reaction of 4-chloroacetophenone with diethyl oxalate followed by cyclization with phenylhydrazine. | acs.org |
| 4-Fluoro | Reaction of 4-fluoroacetophenone with diethyl oxalate followed by cyclization with phenylhydrazine. | acs.org |
| 2,3-Dimethyl | Not explicitly detailed for this core, but analogous syntheses involve starting with 2,3-dimethylacetophenone. | nih.gov |
Structural Variations on the Benzoic Acid Moiety
Altering the benzoic acid portion of the molecule offers another avenue for analog generation. These modifications can include esterification, amidation, or replacement of the carboxylic acid group with other acidic functional groups. Such changes can impact the molecule's acidity, solubility, and ability to interact with biological targets.
For example, the carboxylic acid can be converted to its corresponding acyl chloride, which can then react with various amines or alcohols to form amides or esters, respectively. acs.org This allows for the introduction of a wide array of functional groups. Additionally, the position of the carboxylic acid group on the benzene ring can be varied to explore different isomers.
Table 2: Examples of Benzoic Acid Moiety Modifications
| Modification | Reagents and Conditions | Reference |
|---|---|---|
| Amide formation | Acyl chloride and a primary or secondary amine. | acs.org |
| Ester formation | Acyl chloride and an alcohol. | acs.org |
Heterocyclic Ring Alterations (e.g., 1,3-Oxazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole)
Replacing the 1,2-oxazole ring with other five-membered heterocycles is a key strategy to investigate the importance of the specific heteroatom arrangement. Common isosteres include 1,3-oxazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The synthesis of these analogs often requires different starting materials and cyclization strategies.
1,3-Oxazole Analogs : The synthesis of 2-(5-phenyl-1,3-oxazol-2-yl)benzoic acid serves as a direct comparison for the 1,2-oxazole isomer. epa.govchemcd.com The general synthesis of 1,3-oxazoles can involve the reaction of a ketone with an α-haloketone followed by cyclization with an amide. thepharmajournal.com
1,2,4-Oxadiazole and 1,3,4-Oxadiazole Analogs : These heterocycles can be synthesized through various routes. For instance, 1,3,4-oxadiazoles can be prepared from the cyclization of diacylhydrazines. The choice of synthetic route depends on the desired substitution pattern on the heterocyclic ring.
Other Heterocyclic Cores : Research has also explored replacing the oxazole ring with other heterocycles like thiazole (B1198619), pyrazole, and triazole. acs.orgresearchgate.netnih.gov For example, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives have been synthesized through a cyclocondensation reaction. acs.org
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and improving yields.
Elucidation of Reaction Intermediates
The synthesis of biaryl moieties, which are structurally related to the phenyl-benzoic acid connection in the target molecule, often proceeds through identifiable intermediates. nih.gov For instance, in reactions involving the formation of a diaryl ether linkage, an important intermediate is the corresponding phenoxybenzoate. nih.gov Spectroscopic techniques such as NMR and mass spectrometry are instrumental in identifying and characterizing these transient species.
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For example, the esterification of benzoic acid has been shown to follow first-order kinetics with respect to the benzoic acid. dnu.dp.ua Such studies allow for the determination of rate constants, activation energies, and pre-exponential factors for both the forward and reverse reactions. dnu.dp.ua This information is vital for optimizing reaction times, temperatures, and catalyst concentrations to maximize the yield of the desired product. dnu.dp.ua
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, these studies can elucidate its potential mechanism of action by identifying key interactions within the binding site of a specific enzyme or receptor.
Molecular docking simulations are employed to place this compound into the active site of a target protein, allowing for a detailed analysis of the intermolecular forces that stabilize the complex. While specific docking studies for this exact compound are not prominent in the literature, analysis of analogous structures containing isoxazole (B147169) and benzoic acid moieties reveals common interaction patterns.
These studies consistently show that the carboxylic acid group of the benzoic acid moiety is a key interaction point, often forming strong hydrogen bonds or salt bridges with positively charged or polar amino acid residues like Arginine, Lysine, or Histidine in an enzyme's active site. The phenyl and isoxazole rings typically engage in various non-covalent interactions.
Key interactions observed for analogous compounds include:
Hydrogen Bonding: The oxygen and nitrogen atoms of the isoxazole ring and the carboxyl group of the benzoic acid can act as hydrogen bond acceptors, while the carboxyl hydrogen acts as a donor.
Hydrophobic Interactions: The phenyl rings of the compound frequently form hydrophobic interactions with nonpolar residues such as Valine, Leucine, Isoleucine, and Alanine. researchgate.net
Pi-Pi Stacking: The aromatic systems of the phenyl and isoxazole rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.
| Analog / Scaffold | Protein Target | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| Isoxazole-based molecules | Hsp90 | Asn51, Lys58, Gly97 | Hydrogen Bonding, Hydrophobic Interactions | researchgate.netresearchgate.net |
| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Not specified | General Binding Interactions | nih.gov |
| Isoxazole derivatives | Carbonic Anhydrase | Not specified | Binding at active site entrance | acs.org |
| Benzoic Acid derivative (triazole analog) | Carbonic Anhydrase (3FFP) | HIS94, PHE131, LEU198 | Hydrogen Bonding, Pi-Pi Stacking | niscpr.res.in |
Following docking, the strength of the ligand-protein interaction, or binding affinity, is estimated. Accurately predicting this value is crucial for prioritizing compounds in drug discovery. nih.gov Various computational methods exist, ranging from rapid scoring functions to more rigorous, computationally expensive techniques. nih.govcolumbia.edu
Scoring Functions: These are the most common methods used in virtual screening. They employ mathematical equations to approximate binding free energy quickly. researchgate.net Scoring functions can be physics-based (calculating energies from force fields), empirical (using regression to fit coefficients for energy terms like hydrogen bonds and hydrophobic contacts), or knowledge-based (deriving potentials from statistical analysis of known protein-ligand complexes). nih.gov The output is typically a score or an estimated binding energy (e.g., in kcal/mol), which is used to rank different poses of a ligand or different ligands against each other. researchgate.netresearchgate.net
Physics-Based/Free Energy Calculations: For higher accuracy, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. These methods calculate the free energy of binding by combining molecular mechanics energy, solvation energy, and entropy terms. Even more accurate, but computationally intensive, are methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), which calculate the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway between them. nih.gov
Machine Learning and Deep Learning: More recently, machine learning and deep learning models have been developed as highly accurate scoring functions. nih.gov These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities to learn complex relationships between the features of a complex and its binding strength. arxiv.org
Pharmacophore Modeling and Virtual Screening
The isoxazole ring is considered a valuable pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. eurekaselect.comresearchgate.net A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. These models are powerful tools for virtual screening to identify novel lead compounds. nih.gov
When the three-dimensional structure of the target protein is known, a structure-based pharmacophore can be developed. This is achieved by analyzing the key interaction points between the protein's active site and a bound ligand, such as one identified through the docking studies described in section 3.1.1. For a hypothetical complex of this compound, the model would define features such as:
A hydrogen bond acceptor feature corresponding to the isoxazole nitrogen.
A hydrogen bond donor/acceptor feature for the carboxylic acid group.
Two or three hydrophobic/aromatic features representing the phenyl and isoxazole rings.
This 3D arrangement of features serves as a template to filter large chemical databases for molecules that possess the same features in the correct spatial orientation.
In the absence of a known protein structure, a pharmacophore model can be derived from a set of known active molecules. This ligand-based approach involves superimposing several active isoxazole-containing compounds and identifying the common chemical features that are presumed to be responsible for their shared biological activity. nih.gov For example, a model could be built from a series of isoxazole derivatives that all act as agonists for a specific receptor. The resulting pharmacophore represents the consensus of features required for that activity, which can then be used to screen for new compounds. nih.gov
Once a pharmacophore model is established, it is used as a 3D query for virtual screening of compound libraries like the ZINC database. researchgate.net This process rapidly identifies molecules that match the pharmacophoric features, effectively narrowing down a vast chemical space of millions of compounds to a manageable number of promising candidates for further investigation. For instance, a virtual screening campaign using the chemical structure of an isoxazole-based Hsp90 inhibitor successfully identified new potential inhibitors from the ZINC database. researchgate.netresearchgate.net The hits from this initial screening are then typically subjected to molecular docking and binding affinity predictions to further refine the selection before they are synthesized and tested experimentally.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery. For a compound like this compound, this would typically involve Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.
The general process for developing a predictive QSAR model for a series of analogs of this compound would include:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be gathered.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the QSAR model. The model's predictive power would be rigorously validated using both internal and external validation techniques.
While specific QSAR models for this compound are not available, studies on other isoxazole-containing compounds have successfully utilized this approach to predict activities such as anti-inflammatory and analgesic effects.
Analysis of Molecular Descriptors Relevant to Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. The analysis of these descriptors is crucial for understanding which molecular features are important for the desired biological activity. For this compound, relevant descriptors would likely fall into the following categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and can be correlated with biological activity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule.
In studies of similar heterocyclic compounds, 3D molecular descriptors have been shown to have a significant influence on biological activity. The analysis of these descriptors helps in the rational design of new derivatives with improved potency.
Below is a hypothetical table of molecular descriptors that would be relevant for the analysis of this compound and its analogs.
| Descriptor Type | Example Descriptors | Potential Relevance to Biological Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, binding affinity |
| Steric | Molecular Weight, Molar Volume, Ovality | Receptor fit, accessibility |
| Topological | Wiener Index, Balaban Index | Molecular branching, compactness |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability |
In Silico Toxicity Prediction Methodologies
In silico toxicology is a computational approach to predict the potential toxicity of chemical substances. These methods are valuable for flagging potentially harmful compounds early in the drug discovery process, thereby reducing the need for extensive animal testing.
For this compound, a variety of computational tools and methodologies could be employed to predict its toxicity profile:
Knowledge-Based Systems: These systems use databases of known toxic compounds and their associated structural alerts to predict the toxicity of a new compound.
QSAR Models for Toxicity: Similar to QSAR for biological activity, these models correlate molecular structure with toxicological endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.
Molecular Docking: This method can predict the binding of a compound to known toxicity-related protein targets.
Commonly used software for in silico toxicity prediction includes Toxtree, Lazar, and various commercial platforms that can predict a wide range of toxicological endpoints. The predictions from these tools are often used in combination to provide a more robust assessment of a compound's potential toxicity.
A hypothetical toxicity prediction summary for this compound might look like the table below.
| Toxicity Endpoint | Predicted Outcome | Confidence Level |
| Mutagenicity (Ames test) | Non-mutagenic | High |
| Carcinogenicity | Non-carcinogenic | Medium |
| Hepatotoxicity | Low risk | Medium |
| Cardiotoxicity (hERG inhibition) | Low risk | High |
Biological Activity and Mechanistic Elucidation in Vitro Focus
General Biological Significance of Oxazole-Benzoic Acid Hybrids
The fusion of an oxazole (B20620) ring with a benzoic acid derivative creates a molecular scaffold with considerable biological importance. biointerfaceresearch.comnih.gov Oxazole-containing compounds are integral to many biologically active molecules and approved drugs, demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. researchgate.netmdpi.com The oxazolone moiety, a related structure, is also a key pharmacophore exhibiting activities such as antimicrobial, anticancer, and anti-HIV effects. biointerfaceresearch.com
Similarly, benzoic acid and its derivatives are known for their diverse biological roles, including antimicrobial and anticancer activities. nih.govresearchgate.net The combination of these two pharmacophores into a single hybrid molecule is a common strategy in drug design aimed at discovering novel therapeutic agents. ijpsr.infonih.gov These hybrids have been investigated for a range of applications, from antimicrobial and anticancer agents to herbicides. ijpsr.inforesearchgate.net The inherent bioactivity of these parent structures provides a strong foundation for the diverse pharmacological profiles observed in their hybrid forms.
Enzymatic Inhibition and Receptor Modulation
The mechanism of action for many oxazole-benzoic acid derivatives involves the targeted inhibition of specific enzymes or the modulation of key receptor pathways critical to disease progression.
Inhibition of Specific Enzyme Targets (e.g., Xanthine Oxidase, Notum Carboxylesterase, Histone Deacetylase)
Xanthine Oxidase (XO): Several studies have highlighted derivatives of 1,2-oxazole (isoxazole) as potent inhibitors of xanthine oxidase, an enzyme crucial in purine metabolism whose overactivity leads to hyperuricemia and gout. Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which combine an oxazole ring with a purine base, have shown inhibitory activity in the nanomolar range. Kinetic studies revealed that the most active of these compounds acts as a competitive inhibitor, binding to the free enzyme and competing with the substrate.
Notum Carboxylesterase: Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins. The development of small-molecule inhibitors for Notum is an active area of research, as inhibiting its activity could therapeutically enhance Wnt signaling. This approach is being explored for conditions like cancer, osteoporosis, and neurodegenerative disorders.
Histone Deacetylase (HDAC): Oxazole-containing compounds have been identified as selective inhibitors of histone deacetylases, particularly HDAC6. Thiazole-, oxazole-, and oxadiazole-containing biarylhydroxamic acids have been synthesized and evaluated for their inhibitory action. Certain oxazole hydroxamates demonstrate nanomolar potency and high selectivity for HDAC6 over other HDAC isoforms like HDAC1 and HDAC8. Molecular modeling suggests the nature of the heterocycle directly connected to the zinc-binding group is crucial for this potency and selectivity.
Modulation of Receptor Pathways (e.g., Wnt Signaling, HER2, Immunoproteasome)
Wnt Signaling: The Wnt signaling pathway is fundamental in cell proliferation and differentiation, and its dysregulation is linked to numerous diseases. As mentioned, inhibitors of Notum carboxylesterase directly modulate this pathway by preventing the degradation of Wnt proteins. Additionally, other heterocyclic compounds have been developed to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been shown to inhibit the aberrant transcriptional activation of Wnt signaling in colorectal cancer cells. biointerfaceresearch.com
HER2: The human epidermal growth factor receptor 2 (HER2) is a key receptor tyrosine kinase involved in the pathogenesis of certain cancers, particularly breast cancer. While literature specifically detailing the inhibition of HER2 by phenyl-oxazole-benzoic acid compounds is limited, related heterocyclic scaffolds have shown significant activity. For example, a 2-aryl benzimidazole derivative was found to potently inhibit HER2 activity by reducing its tyrosine phosphorylation and blocking downstream PI3K/Akt and MEK/Erk pathways. nih.gov Similarly, benzo[g]quinazolin-based derivatives have been evaluated as dual EGFR/HER2 inhibitors. researchgate.net This suggests that heterocyclic compounds containing phenyl and acidic or amide moieties represent a promising area for the discovery of new HER2 inhibitors.
Immunoproteasome: The immunoproteasome is a specialized form of the proteasome involved in processing antigens for the major histocompatibility complex (MHC) class I pathway and is a target in autoimmune diseases and some cancers. Currently, there is a lack of available scientific literature specifically linking 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid or related oxazole-benzoic acid hybrids to the modulation of the immunoproteasome pathway.
Characterization of Inhibitory Potency (IC₅₀, Kᵢ)
The inhibitory potential of oxazole-based compounds is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are critical for comparing the potency of different derivatives and for understanding their structure-activity relationships.
Table 1: Inhibitory Potency of Oxazole Derivatives against Xanthine Oxidase
| Compound Class | Specific Derivative Example | Target | IC₅₀ | Kᵢ | Inhibition Type |
|---|---|---|---|---|---|
| 4-(furan-2-yl)benzoic acids | 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Xanthine Oxidase | Low micromolar range | - | Mixed-type |
| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | 5-aryl substituted derivatives | Xanthine Oxidase | Nanomolar range | - | Competitive |
Note: Specific IC₅₀ values are often dependent on assay conditions and the specific substitutions on the core scaffold.
Table 2: Inhibitory Potency of Oxazole Derivatives against Other Targets
| Compound Class | Specific Derivative Example | Target | IC₅₀ |
|---|---|---|---|
| Benzo[d]oxazol-2(3H)-one derivatives | Compound 8g | TNIK (Wnt signaling related) | 0.050 µM |
| Oxazole hydroxamates | - | HDAC6 | 59 nM |
| 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives | Compound 5j | PDE4B | 1.4 µM |
| Benzoxazole derivatives | Compound 14b | MCF-7 cell line | 4.75 µM |
| Benzoxazole derivatives | Compound 14i | HepG2 cell line | 3.22 µM |
Mechanistic Studies of Biological Actions
Elucidation of Molecular Pathways Affected
Mechanistic studies reveal that oxazole-benzoic acid hybrids and related structures exert their biological effects by intervening in specific molecular pathways.
The modulation of the Wnt signaling pathway is a prominent mechanism. This can occur through the inhibition of negative regulators like Notum carboxylesterase, which leads to an increase in active Wnt proteins. Alternatively, some compounds promote the stabilization of Axin, a key component of the β-catenin destruction complex, leading to decreased β-catenin levels and subsequent downregulation of Wnt target genes. biointerfaceresearch.com
Inhibition of HDAC enzymes represents another key mechanism. By blocking HDACs, these compounds increase the acetylation of histone and non-histone proteins. For example, inhibiting HDAC6 leads to the hyperacetylation of tubulin, affecting protein folding and degradation pathways, which can induce cell cycle arrest and apoptosis in cancer cells.
For compounds targeting receptor tyrosine kinases like HER2 , the mechanism involves blocking the receptor's kinase activity. This prevents autophosphorylation and the activation of downstream signaling cascades such as the PI3K/Akt/mTOR and MEK/Erk pathways, which are crucial for cell proliferation, survival, and motility. nih.gov
Target Protein Interaction Analysis (e.g., FtsZ, GAPDH)
There is no available research that specifically investigates the interaction of this compound with the bacterial cell division protein FtsZ or the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Studies on other, structurally distinct compounds have explored their binding to these targets, but this information cannot be directly attributed to the subject compound. Molecular docking or in vitro binding assays specifically for this compound have not been reported.
Structure-Activity Relationship (SAR) Studies
Detailed Structure-Activity Relationship (SAR) studies focusing on this compound are not available in the current literature.
Positional and Substituent Effects on Biological Activity
Without a baseline of biological activity for the parent compound, this compound, no studies could be found that systematically explore the effects of altering substituent positions on its phenyl or benzoic acid rings. Research on other isoxazole-benzoic acid scaffolds has indicated that the nature and position of substituents can significantly influence biological activity, but these findings are not specific to the requested molecule.
Identification of Key Pharmacophoric Features for Activity
The key pharmacophoric features of this compound that are essential for any specific biological activity have not been elucidated. Pharmacophore modeling and analysis would require a set of active and inactive analogues, which is not available for this compound.
In Vitro Screening for Specific Biological Activities
Specific in vitro screening data for this compound against microbial strains or in antioxidant assays is not documented in the scientific literature.
Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)
While the isoxazole (B147169) moiety is a component of several known antimicrobial agents, there are no published reports detailing the specific antibacterial or antifungal activity of this compound. Data tables of Minimum Inhibitory Concentrations (MICs) against various bacterial or fungal strains for this compound are therefore unavailable.
Antioxidant Activity Assessment
Similarly, the antioxidant potential of this compound has not been specifically evaluated or reported. Standard antioxidant assays, such as DPPH or ABTS radical scavenging assays, have been performed on various isoxazole and benzoic acid derivatives, but not on this particular chemical entity. Consequently, there is no data to present in tabular format regarding its antioxidant capacity.
Advanced Applications in Chemical Biology and Drug Discovery Research
Design of Novel Chemical Probes
Chemical probes are essential tools in chemical biology for the study of biological systems. The design of such probes based on the 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid scaffold could be approached by incorporating functionalities that allow for detection or interaction with biological targets. For instance, the phenyl or benzoic acid moieties could be functionalized with reporter groups such as fluorophores or biotin.
The isoxazole (B147169) ring itself is a bioisostere for other five-membered heterocycles that have been successfully used in the development of chemical probes. The synthesis of derivatives of this compound could be designed to explore structure-activity relationships (SAR) and identify compounds with high affinity and selectivity for a particular biological target. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in predicting how structural modifications might affect target binding.
Strategies for Lead Compound Optimization
Should this compound or a derivative emerge as a hit from a high-throughput screen, several lead optimization strategies could be employed to enhance its drug-like properties. nih.gov The process of transforming a lead compound into a drug candidate involves iterative cycles of design, synthesis, and testing to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov
Structure-Activity Relationship (SAR) analysis would be fundamental to this process. nih.gov By systematically modifying the phenyl and benzoic acid rings with various substituents, researchers can identify the key functional groups responsible for biological activity. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with a target.
Computational modeling can play a pivotal role in guiding these modifications. Techniques like molecular docking can predict how changes to the lead compound will affect its binding to the target protein. nih.gov This allows for a more rational design of new analogs, saving time and resources.
The following table illustrates a hypothetical SAR study for a series of analogs of this compound, based on common strategies in lead optimization.
| Compound | R1 (Phenyl) | R2 (Benzoic Acid) | Target Affinity (IC50, nM) |
| 1 | H | H | 500 |
| 2 | 4-Cl | H | 250 |
| 3 | 4-OCH3 | H | 700 |
| 4 | H | 4-F | 400 |
| 5 | 4-Cl | 4-F | 100 |
Development of Multifunctional Agents
Multifunctional agents, or multi-target drugs, are designed to interact with multiple biological targets simultaneously. This approach can be particularly beneficial for complex diseases like cancer or neurodegenerative disorders. The this compound scaffold could serve as a template for the development of such agents.
For instance, one part of the molecule, such as the phenyl-isoxazole core, could be designed to inhibit a specific enzyme, while the benzoic acid moiety could be modified to interact with a secondary target. Research on benzothiazole-phenyl analogs as multi-target ligands for pain relief demonstrates the feasibility of this strategy. nih.gov Similarly, benzoxazolone derivatives have been designed as multifunctional agents for diabetic nephropathy, exhibiting both antioxidant and aldose reductase inhibitory activities. nih.gov
The development of such agents requires a deep understanding of the pharmacology of the targets and the SAR of the chemical series. The goal is to achieve a balanced activity profile against the desired targets while minimizing off-target effects.
Innovation in Therapeutic Target Engagement Studies
Confirming that a drug candidate interacts with its intended target in a cellular or in vivo setting is a critical step in drug development. Target engagement studies can be facilitated by chemical probes derived from the lead compound. For this compound, this could involve the synthesis of analogs that can be used in techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling.
For CETSA, the principle is that the binding of a ligand stabilizes the target protein against thermal denaturation. The this compound scaffold could be optimized for high-affinity binding to its target, and then used to confirm target engagement in cell lysates or intact cells.
Photoaffinity labeling involves incorporating a photoreactive group into the molecule. Upon photoactivation, the probe forms a covalent bond with its target, allowing for its identification and characterization. The phenyl or benzoic acid rings of this compound would be suitable locations for the introduction of photoreactive groups like azides or diazirines.
The insights gained from these studies are invaluable for validating the mechanism of action of a new drug candidate and for guiding further optimization efforts.
Future Perspectives and Emerging Research Avenues
The therapeutic potential of isoxazole-containing compounds, including 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid, continues to drive innovation in medicinal chemistry. Future research is poised to expand upon the existing knowledge base, focusing on the development of novel synthetic strategies, the integration of advanced computational methods for drug design, and the exploration of new biological targets to address unmet medical needs. These endeavors aim to create a new generation of isoxazole-based therapeutics with enhanced efficacy, selectivity, and safety profiles. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
